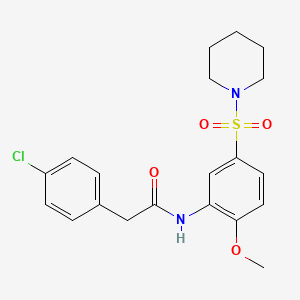
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is a coordination compound of erbium, a rare earth element. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. It is often used in research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate typically involves the reaction of erbium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as solvent extraction and chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state erbium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other erbium compounds.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as erbium-doped fibers for optical amplifiers and lasers.
Mechanism of Action
The mechanism of action of Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
Erbium acetylacetonate hydrate: Similar in structure but contains water molecules in its coordination sphere.
Copper(II) acetylacetonate: Another metal acetylacetonate complex with different metal center and properties.
Titanium(IV) acetylacetonate: A titanium-based acetylacetonate complex with distinct reactivity and applications.
Uniqueness
Erbium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is unique due to its specific coordination environment and the presence of erbium, which imparts unique electronic and magnetic properties. These properties make it particularly useful in applications such as optical materials and advanced imaging techniques.
Properties
Molecular Formula |
C15H21ErO6 |
|---|---|
Molecular Weight |
464.58 g/mol |
IUPAC Name |
erbium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
OOEJGCIGWABSMA-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)](/img/structure/B12506365.png)
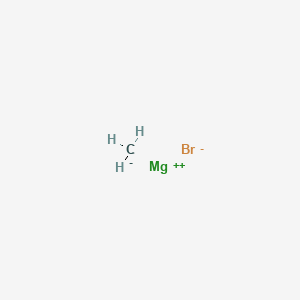

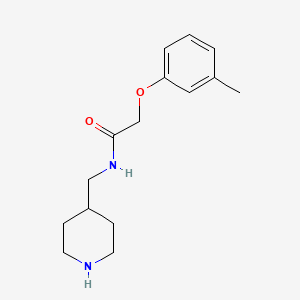
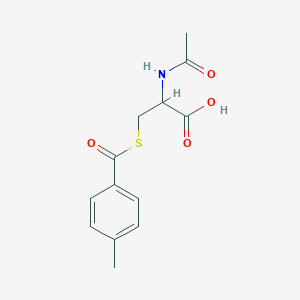

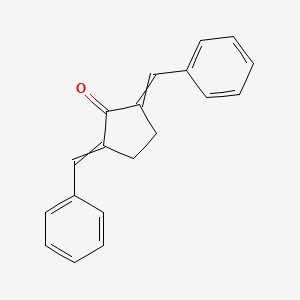
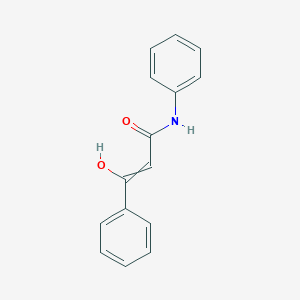
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506406.png)

![5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)
![[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12506423.png)
